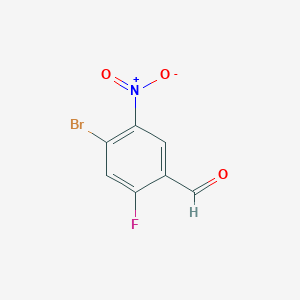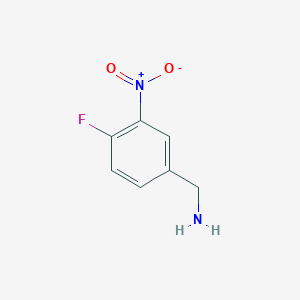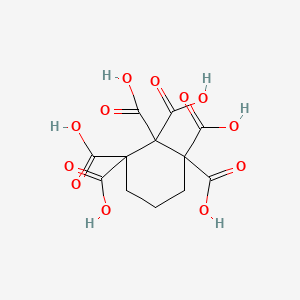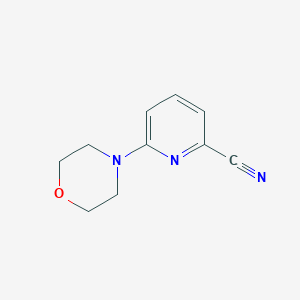
6-Morpholinopicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholinopicolinonitrile is a heterocyclic compound with the molecular formula C10H11N3O It is characterized by the presence of a morpholine ring attached to a picolinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Morpholinopicolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 6-fluoropyridine-2-carbonitrile with morpholine in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at elevated temperatures . Another method includes the use of sodium cyanide and copper(I) cyanide in DMF, followed by treatment with dipotassium hydrogenphosphate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 6-Morpholinopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide and copper(I) cyanide in DMF.
Oxidation and Reduction Reactions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide and copper(I) cyanide yield this compound as the primary product .
Aplicaciones Científicas De Investigación
6-Morpholinopicolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-Morpholinopicolinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules. Detailed studies on its molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
- 6-Fluoropyridine-2-carbonitrile
- 4-(6-Bromopyridin-2-yl)morpholine
Comparison: 6-Morpholinopicolinonitrile is unique due to the presence of both a morpholine ring and a picolinonitrile moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic and industrial processes .
Propiedades
IUPAC Name |
6-morpholin-4-ylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDAOTSKEPJLCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594499 |
Source


|
| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-53-7 |
Source


|
| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
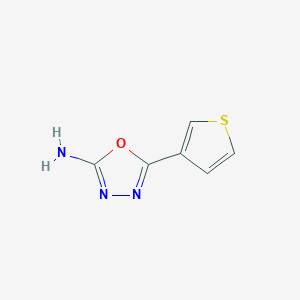


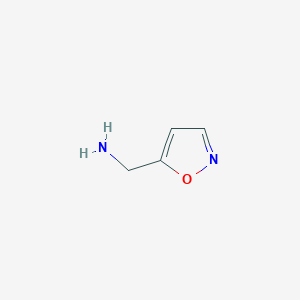
![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

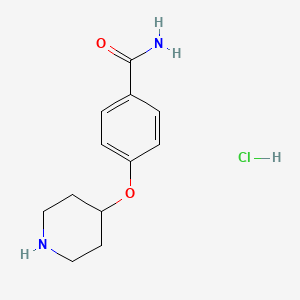
![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
